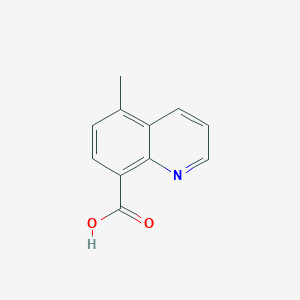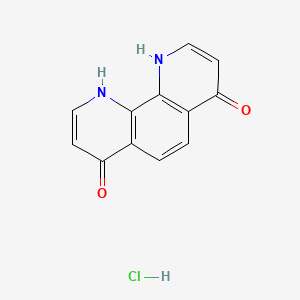![molecular formula C9H11NO7 B1612376 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate CAS No. 871126-42-0](/img/structure/B1612376.png)
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate
概要
説明
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate is a chemical compound with the molecular formula C9H9NO6 · xH2O and a molecular weight of 227.17 (anhydrous basis) . This compound is primarily used as a starting monomer for a variety of propylenedioxypyrrole (ProDOP) conductive and electrooptical polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate involves the functionalization of derivatives of 3,4-ethylenedioxypyrrole (EDOP) and 3,4-(1,3-propylenedioxy)pyrrole (ProDOP) . These derivatives are especially electron-rich monomers that yield highly electroactive and stable conducting polymers . N-Alkylations of ProDOP are carried out to achieve the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of propylenedioxypyrrole, which are used in the synthesis of conductive and electroactive polymers .
科学的研究の応用
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of conductive polymers.
Medicine: Research into its use in drug delivery systems and medical devices.
Industry: Utilized in the production of electrooptical polymers for various industrial applications.
作用機序
The mechanism of action of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate involves its role as a monomer in the synthesis of conductive polymers. These polymers exhibit high electroactivity and stability, making them suitable for various applications. The molecular targets and pathways involved include the interaction of the monomer with other chemical species to form stable polymeric structures .
類似化合物との比較
Similar Compounds
3,4-Ethylenedioxypyrrole (EDOP): Another electron-rich monomer used in the synthesis of conductive polymers.
3,4-(1,3-Propylenedioxy)pyrrole (ProDOP): A closely related compound with similar electroactive properties.
Uniqueness
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate is unique due to its specific functionalization, which imparts high electroactivity and stability to the resulting polymers. This makes it particularly valuable for applications requiring durable and efficient conductive materials .
特性
IUPAC Name |
2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6.H2O/c11-8(12)4-6-7(5(10-4)9(13)14)16-3-1-2-15-6;/h10H,1-3H2,(H,11,12)(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWAGXGPDRWHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(NC(=C2OC1)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584526 | |
| Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-42-0 | |
| Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


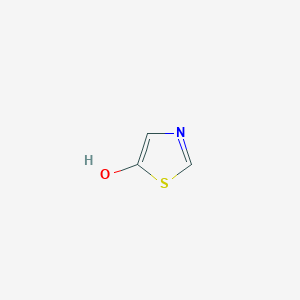
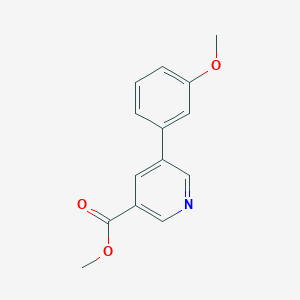
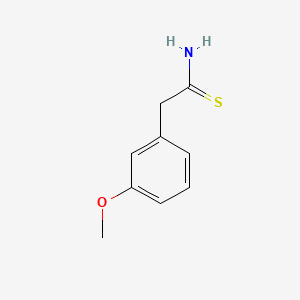
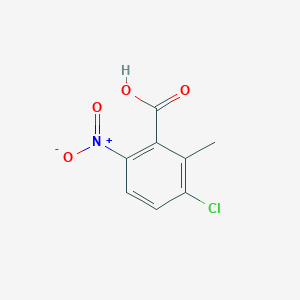

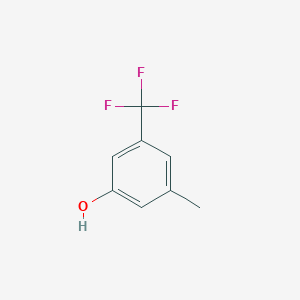
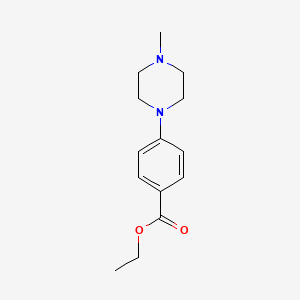
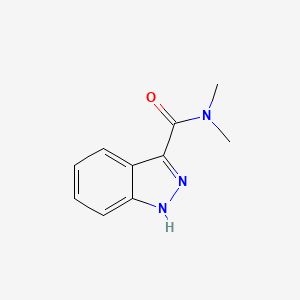
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)
![Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate](/img/structure/B1612310.png)


